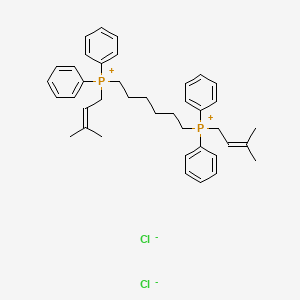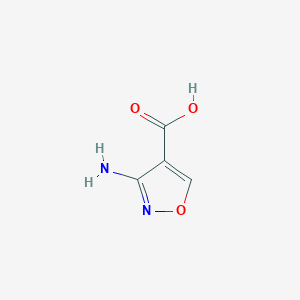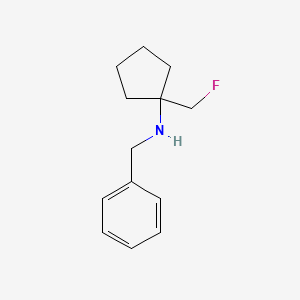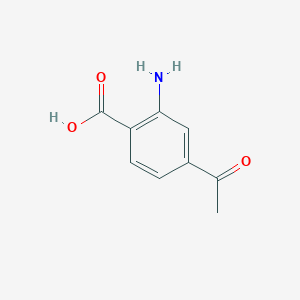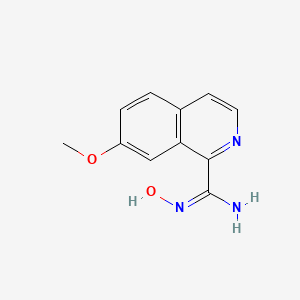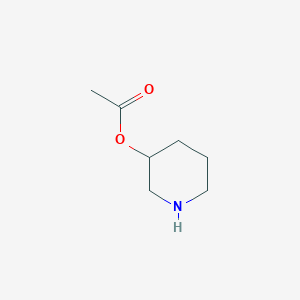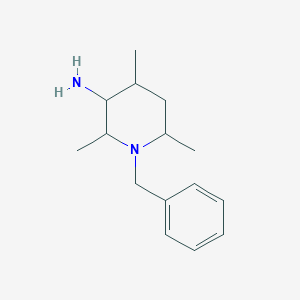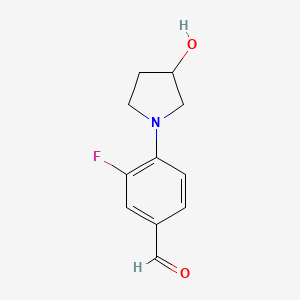
3-Fluoro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a fluorinated organic compound with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxypyrrolidinyl group, and a benzaldehyde moiety, making it a versatile intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the benzene ring.
Pyrrolidine Addition: Attachment of the pyrrolidine ring to the benzene ring.
Hydroxylation: Introduction of the hydroxyl group to the pyrrolidine ring.
Formylation: Introduction of the formyl group to the benzene ring.
The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to an alcohol.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: 3-Fluoro-4-(3-hydroxypyrrolidin-1-yl)benzoic acid.
Reduction: 3-Fluoro-4-(3-hydroxypyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, while the hydroxypyrrolidinyl group can modulate its biological activity. The benzaldehyde moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde
- 3-Fluoro-4-(3-methoxypyrrolidin-1-yl)benzaldehyde
- 3-Fluoro-4-(3-aminopyrrolidin-1-yl)benzaldehyde
Uniqueness
3-Fluoro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde is unique due to the presence of the hydroxyl group on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
3-fluoro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c12-10-5-8(7-14)1-2-11(10)13-4-3-9(15)6-13/h1-2,5,7,9,15H,3-4,6H2 |
InChI Key |
UGEOEVZVWWNWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



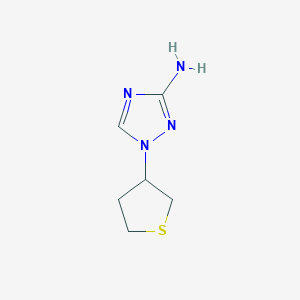
![[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13154981.png)
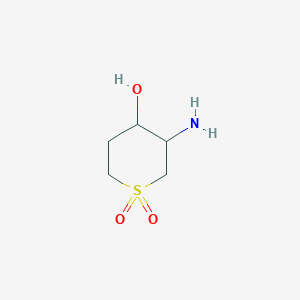
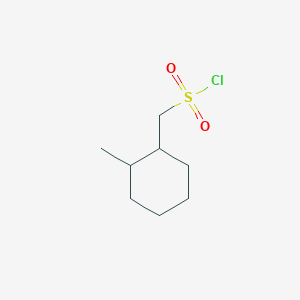
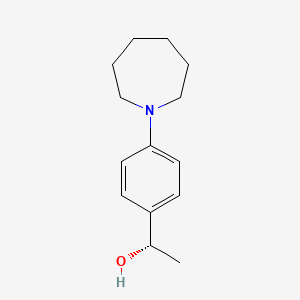
![1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol](/img/structure/B13155017.png)
